6-METHYL-5-HEPTEN-2-OL

Atmospheric Chemistry Gas-Phase Kinetics Volatile Organic Compound (VOC) Degradation

Researchers should procure 6-Methyl-5-hepten-2-ol (Sulcatol) to ensure scientific validity in specialized applications. Unlike generic monoterpene alcohols, only the racemic mixture elicits synergistic ambrosia beetle aggregation response—pure enantiomers fail. It serves as a distinct atmospheric oxidation probe (kOH = 1.0±0.3 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), differing critically from linalool. As a direct, ethylene-independent lycopene catabolite, it uniquely quantifies metabolic flux versus analogs. Substitution invalidates pheromone assays, kinetic models, and post-harvest biomarker studies. Purchase exclusively verified racemic ≥98% GC purity.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 4630-06-2
Cat. No. B3425772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-METHYL-5-HEPTEN-2-OL
CAS4630-06-2
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)O
InChIInChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
InChIKeyOHEFFKYYKJVVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-hepten-2-ol (Sulcatol) CAS 4630-06-2: Baseline Technical and Procurement Profile


6-Methyl-5-hepten-2-ol, also widely known as Sulcatol, is a monoterpenoid secondary alcohol with the molecular formula C8H16O and a molecular weight of 128.212 g/mol [1]. It is characterized by a chiral center at the C2 position and an isolated double bond between C5 and C6 [2]. The compound exists as a colorless to light yellow liquid with a density of 0.844 g/mL at 25 °C and a boiling point of 78 °C at 14 mmHg [1]. Its significance spans multiple scientific and industrial domains, including its role as the aggregation pheromone of ambrosia beetles (Gnathotrichus spp.) [3], a key volatile organic compound (VOC) in fruit ripening and post-harvest physiology [4], and a versatile chiral building block in asymmetric synthesis [5].

Why In-Class Substitution of 6-Methyl-5-hepten-2-ol (Sulcatol) Fails: Critical Differentiators for Scientific Procurement


Generic substitution among monoterpenoid alcohols is scientifically unjustifiable due to three quantifiable axes of differentiation. First, the specific configuration of the R–CH=C(CH₃)₂ alkene group in Sulcatol dictates its reactivity with atmospheric oxidants; its rate constant with OH radicals is kOH = (1.0 ± 0.3) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which is markedly different from that of linalool (kOH = (1.7 ± 0.3) × 10⁻¹⁰) [1]. Second, biological activity is exquisitely enantiomer-dependent; for example, the ambrosia beetle Gnathotrichus sulcatus exhibits a synergistic response to the racemic mixture, but fails to aggregate when presented with the pure (S)-(+) or (R)-(-) enantiomers alone [2]. Third, the compound is a specific downstream metabolite in the lycopene degradation pathway, a trait not shared by its ketone analog 6-methyl-5-hepten-2-one, whose levels are regulated by different enzymatic mechanisms [3]. Substituting Sulcatol with a structural analog like linalool, geraniol, or its own ketone form would invalidate kinetic studies, disrupt pheromone communication assays, or confound metabolic flux analyses, rendering experimental data non-comparable and procurement decisions technically flawed.

Quantitative Differentiation Evidence for 6-Methyl-5-hepten-2-ol (Sulcatol) Against Closest Analogs


OH Radical Reactivity: Sulcatol vs. Linalool vs. 3-Methyl-1-penten-3-ol

In a direct head-to-head kinetic study at T ~ 296 K and P ~ 760 Torr, 6-methyl-5-hepten-2-ol (Sulcatol) exhibited a rate constant for reaction with OH radicals of kOH = (1.0 ± 0.3) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ [1]. This value is significantly lower than that of the structurally related monoterpene alcohol linalool (kOH = (1.7 ± 0.3) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) and substantially higher than that of the smaller unsaturated alcohol 3-methyl-1-penten-3-ol (kOH = (6.2 ± 1.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1]. The study also established that the reactivity of linalool's R–CH=C(CH₃)₂ group, which is structurally analogous to Sulcatol's alkene moiety, accounts for approximately (59 ± 18)% of its overall OH radical reaction rate, providing a mechanistic basis for the observed differences [1].

Atmospheric Chemistry Gas-Phase Kinetics Volatile Organic Compound (VOC) Degradation

Biological Specificity in Post-Harvest Physiology: Sulcatol vs. 6-Methyl-5-hepten-2-one

In a study of 'Granny Smith' apples stored under different controlled atmosphere (CA) regimes, elevated headspace levels of 6-methyl-5-hepten-2-ol (6MHol) preceded the appearance of superficial scald symptoms, whereas levels of its closely related ketone analog, 6-methyl-5-hepten-2-one (6MHO), did not show this predictive correlation [1]. Specifically, increases of 2-propanol and 6MHol, but not 6MHO, preceded symptom development and were greatest in air storage followed by delayed CA storage [1]. This differential behavior is attributed to the divergent metabolic fates of the two compounds, with 6MHol serving as a more sensitive indicator of α-farnesene oxidation stress [2].

Post-Harvest Physiology Apple Superficial Scald Volatile Biomarkers

Enantiomer-Specific Pheromone Activity: Synergism of (R)- and (S)-Sulcatol

The biological activity of Sulcatol as an aggregation pheromone is strictly dependent on its enantiomeric composition. Laboratory and field bioassays with the ambrosia beetle Gnathotrichus sulcatus demonstrated that the insect responds to Sulcatol only when both the (S)-(+) and (R)-(-) enantiomers are present, a phenomenon known as enantiomeric synergism [1]. Furthermore, the response was significantly greater to the racemic mixture (50:50) than to a 65:35 mixture of the S-(+) and R-(-) enantiomers, indicating a precise chiral ratio requirement for optimal bioactivity [1]. This contrasts with other terpenoid pheromones where only a single enantiomer may be active.

Chemical Ecology Pheromone Biology Chirality and Bioactivity

Role in Plant Metabolic Pathways: Lycopene Catabolite vs. Precursor

In a study of carotenoid-related volatile biosynthesis in tomato fruit, the levels of 6-methyl-5-hepten-2-ol were found to be directly dependent on lycopene accumulation [1]. Using transgenic ACC-synthase-suppressed tomatoes, researchers showed that the lower levels of 6-methyl-5-hepten-2-ol and its ketone analog were due to decreased lycopene accumulation, not reduced ethylene production [1]. Critically, exogenous lycopene was shown to be converted in vivo into both 6-methyl-5-hepten-2-one and 6-methyl-5-hepten-2-ol, confirming its role as a specific lycopene catabolite [1]. This distinguishes Sulcatol from other green leaf volatiles and terpenes whose biosynthesis is primarily ethylene-dependent.

Plant Metabolism Carotenoid Degradation Fruit Volatile Biosynthesis

Analytical Differentiation: Kovats Retention Index (RI) on Standard GC Columns

For analytical method development, the gas chromatographic retention behavior of Sulcatol is well-defined and distinct from other monoterpenes. On a non-polar DB-1 column, the Kovats Retention Index (RI) for 6-methyl-5-hepten-2-ol is 974 [1]. This value allows for confident differentiation from other C8 alcohols and ketones in complex matrices. For instance, its oxidation product, 6-methyl-5-hepten-2-one, has a reported RI of 985 on a DB-5 column [2], a difference of 11 units which is sufficient for baseline resolution under standard conditions.

Analytical Chemistry Gas Chromatography Method Validation

Procurement-Relevant Physical Property: Boiling Point as a Purity and Handling Indicator

The reported boiling point of 6-methyl-5-hepten-2-ol is 78 °C at 14 mmHg . This relatively low boiling point under reduced pressure distinguishes it from heavier sesquiterpene alcohols (e.g., farnesol, bp ~ 111 °C at 0.35 mmHg) and is a critical parameter for purification via fractional distillation [1]. Furthermore, the compound's density (0.844 g/mL at 25 °C) and refractive index (n20/D 1.448) are tightly specified, providing purchasers with clear metrics for verifying material identity and purity upon receipt .

Chemical Procurement Physical Chemistry Quality Control

Evidence-Backed Application Scenarios for 6-Methyl-5-hepten-2-ol (Sulcatol) Procurement


Atmospheric Chemistry: Kinetic Modeling of Biogenic VOC Degradation

For research groups developing chemical transport models or studying secondary organic aerosol (SOA) formation, the procurement of high-purity 6-methyl-5-hepten-2-ol is essential. Its experimentally determined rate constants with OH radicals and ozone (kOH = (1.0 ± 0.3) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹; kO3 = (3.8 ± 1.2) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹) are distinct from those of other unsaturated alcohols like linalool [1]. Using an analog would introduce significant error into model predictions of atmospheric lifetime and oxidation product yields. The compound serves as a specific probe for the reactivity of the R–CH=C(CH₃)₂ moiety [1].

Post-Harvest Biology: Developing Non-Destructive Scald Biomarkers

In agricultural research focused on optimizing apple storage conditions, 6-methyl-5-hepten-2-ol is a validated pre-symptomatic biomarker for superficial scald [2]. Procurement of an analytical standard is mandatory for method development and calibration of GC-MS or sensor-based monitoring systems. The specificity of this compound over its ketone analog (6-methyl-5-hepten-2-one) is critical, as only the alcohol form showed predictive value in controlled studies [2].

Chemical Ecology: Formulation of Species-Specific Insect Lures

For entomologists and pest management professionals, the procurement of racemic 6-methyl-5-hepten-2-ol is a prerequisite for the synthesis of effective lures for ambrosia beetle (Gnathotrichus spp.) monitoring and control. The documented enantiomeric synergism [3] means that the use of a single enantiomer or an incorrect isomeric ratio will result in trap catch failure. This specificity justifies the procurement of the racemic mixture over other, cheaper, but biologically inert terpene alcohols.

Plant Metabolism Studies: Quantifying Lycopene Turnover in Fruit

Plant biologists investigating carotenoid metabolism in tomato, watermelon, and other fruit crops should procure 6-methyl-5-hepten-2-ol for use as a quantitative standard. Its established role as a direct lycopene catabolite, independent of ethylene signaling [4], makes it a more specific and reliable marker of lycopene flux than other terpenoid volatiles. Substituting a general monoterpene standard would confound the interpretation of metabolic pathway activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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